CID 78060818

Description

CID 78060818 is a compound registered in the PubChem database, which serves as a unique identifier for chemical entities. Compounds with similar PubChem IDs (e.g., CID 72326 for betulin, CID 64971 for betulinic acid) are often studied for their pharmacological or biochemical roles, such as enzyme inhibition or substrate specificity .

Properties

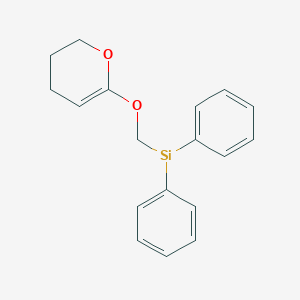

Molecular Formula |

C18H19O2Si |

|---|---|

Molecular Weight |

295.4 g/mol |

InChI |

InChI=1S/C18H19O2Si/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)15-20-18-13-7-8-14-19-18/h1-6,9-13H,7-8,14-15H2 |

InChI Key |

GMUJYSYSFLOEAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(OC1)OC[Si](C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060818 involves specific organic reactions. For example, the preparation of benzoic acid involves the use of methyl benzoate, sodium hydroxide, and ethanol, followed by heating under reflux . This method ensures even heating and prevents the flask from boiling dry.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of specialized equipment and techniques such as filtration under reduced pressure and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: CID 78060818 undergoes various chemical reactions, including oxidation, reduction, and substitution. The rate of these reactions can be influenced by factors such as the chemical nature of the reactants, temperature, and the presence of catalysts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

CID 78060818 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 78060818 involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid bind to hydroxyapatite in bones, inhibiting osteoclast activity and reducing bone resorption . Similarly, this compound may exert its effects through interactions with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060818, we compare it with structurally or functionally related compounds referenced in the evidence.

Table 1: Key Properties of Selected Compounds

| PubChem CID | Name | Molecular Formula | Key Functional Groups | Biological Role/Application |

|---|---|---|---|---|

| 78060818 | Not specified | Unknown | Unknown | Unknown |

| 72326 | Betulin | C₃₀H₅₀O₂ | Lupane triterpenoid | Inhibitor of sterol transporters |

| 64971 | Betulinic acid | C₃₀H₄₈O₃ | Carboxylic acid derivative | Antiviral, anticancer agent |

| 10153267 | 3-O-Caffeoyl betulin | C₃₉H₅₄O₆ | Caffeoyl ester | Enhanced bioactivity vs. betulin |

| 5469634 | Ginkgolic acid 17:1 | C₂₂H₃₄O₃ | Phenolic lipid | Antibacterial, enzyme inhibition |

| 3749 | Irbesartan | C₂₅H₂₈N₆O | Tetrazole, biphenylmethyl | Angiotensin II receptor antagonist |

Structural and Functional Insights

- Betulin derivatives (CID 72326, 64971, 10153267): These triterpenoids exhibit structural modifications that enhance solubility and bioactivity. For example, 3-O-caffeoyl betulin (CID 10153267) shows improved inhibitory effects on enzymes compared to its parent compound, betulin, due to the addition of a caffeoyl group .

- Ginkgolic acid 17:1 (CID 5469634): Unlike betulin-derived compounds, this phenolic lipid acts as a broad-spectrum enzyme inhibitor, targeting pathways like fatty acid biosynthesis .

- Irbesartan (CID 3749) : A synthetic compound with a tetrazole group, it demonstrates high specificity for angiotensin receptors, contrasting with the natural-product-derived betulin series .

Analytical Comparisons

- Mass Spectrometry Behavior: Compounds like betulin and irbesartan generate distinct fragmentation patterns under collision-induced dissociation (CID). For instance, betulin derivatives produce characteristic fragments related to their triterpenoid backbone, while irbesartan’s tetrazole group leads to unique cleavage pathways .

- Bioactivity : Betulinic acid (CID 64971) and irbesartan (CID 3749) highlight the diversity of applications—natural products vs. synthetic pharmaceuticals—in drug discovery .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.